3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
Description
3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide (hereafter referred to as Compound 3) is a prodrug developed for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (Compound 2). Synthesized via cycloaddition of carbethoxyformonitrile oxide with N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide, followed by hydrolysis of the ethyl ester, Compound 3 is absorbed intact in rats and metabolized over 24 hours to release the active anti-inflammatory agent . Its design aims to improve pharmacokinetic properties compared to existing prodrugs like 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (Compound 1, Leflunomide), a clinically approved drug for rheumatoid arthritis .
Properties
IUPAC Name |
5-methyl-4-[[4-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4/c1-6-9(10(12(20)21)18-22-6)11(19)17-8-4-2-7(3-5-8)13(14,15)16/h2-5H,1H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREXMXPNUAJXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159067 | |
| Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134888-93-0 | |
| Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134888930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Hydroxylamine
This method involves reacting β-ketoesters with hydroxylamine to form 5-methylisoxazole-4-carboxylic acid derivatives. For example, ethoxymethylene-acetoacetic acid ester reacts with hydroxylamine hydrochloride in alcoholic media to yield 5-methylisoxazole-4-carboxylic acid ethyl ester.
Reaction Conditions :
Subsequent hydrolysis of the ester group under acidic conditions (e.g., HCl/glacial acetic acid) produces the free carboxylic acid.
Halogenation-Alkoxylation Pathways
An alternative route starts with halogenated precursors. For instance, 3-bromo-5-isoxazole carboxylic acid is treated with benzyl alcohol and potassium hydroxide at 140°C to form 3-benzyloxy-5-isoxazole carboxylic acid. Acidic hydrolysis (48% HBr) then liberates the 3-hydroxy intermediate, which is oxidized to the carboxylic acid.
Key Steps :
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Halogenation : Bromination of furan derivatives using HBr/acetic acid.
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Alkoxylation : Substitution with benzyl alcohol under basic conditions.
Introduction of the 4-(Trifluoromethyl)phenyl Carboxamide Group
The carboxamide linkage at position 4 is introduced via coupling reactions between the isoxazole carboxylic acid and 4-(trifluoromethyl)aniline.
Acid Chloride-Mediated Amidation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene at reflux (110°C). The resulting chloride is reacted with 4-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) to form the carboxamide.
Optimization Notes :
Direct Coupling Using Carbodiimides
Alternative methods employ coupling agents like EDC/HOBt in dimethylformamide (DMF), though this approach is less common in industrial settings due to higher costs.
Integrated Synthetic Pathways
Combining the above steps, two full routes emerge:
Route A: Cyclocondensation Followed by Amidation
Route B: Halogenation-Alkoxylation Sequence
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Prepare 3-bromo-5-isoxazole carboxylic acid from furan precursors.
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Perform alkoxylation and hydrolysis to obtain 3-hydroxy-5-isoxazole carboxylic acid.
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 50–60% | 40–50% |
| Key Advantage | Shorter reaction sequence | Avoids harsh oxidation steps |
| Limitation | Requires toxic SOCl₂ | Low yield in halogenation step |
Route A is preferred for scalability, while Route B offers flexibility in modifying the 3-position.
Critical Reaction Optimization Insights
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Solvent Choice : Polar aprotic solvents (e.g., THF) improve cyclization yields by stabilizing intermediates.
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Temperature Control : Excessive heat during amidation promotes decomposition; maintaining 25–40°C is ideal.
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Purification : Recrystallization from benzene/toluene (1:1) enhances purity of intermediates .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties, acting as a prodrug that is metabolized into active compounds capable of inhibiting inflammatory responses. In preclinical studies, it has shown effectiveness in animal models for conditions such as arthritis, demonstrating good absorption and bioavailability .
Applications in Pharmacology
- Prodrug Development :
- Potential in Arthritis Treatment :
- Research on Drug Interactions :
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide:
- Study A : In a controlled trial involving rats, the compound was administered orally, leading to significant reductions in inflammatory markers compared to control groups .
- Study B : A comparative analysis with similar compounds highlighted its superior bioactivity due to the presence of both carboxylic acid and isoxazole functionalities, which enhance solubility and therapeutic potential .
- Study C : Research published in reputable journals emphasized its role as a promising candidate for further clinical development aimed at inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the isoxazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Structural and Functional Comparison with Leflunomide (Compound 1)
Leflunomide (Compound 1) shares the core isoxazolecarboxamide structure with Compound 3 but differs in substituents:
- Compound 1 : Methyl group at position 5 of the isoxazole ring.
- Compound 3 : Carboxy group at position 3 and methyl group at position 3.
Key Findings :
- Metabolism : Both compounds are prodrugs metabolized to Compound 2. In rats, oral administration of Compound 3 yields plasma concentrations of Compound 2 comparable to those from Compound 1, suggesting similar bioavailability .
- Enzyme Target: The active metabolite (Compound 2) inhibits dihydroorotate dehydrogenase (DHODH), a mechanism critical for immunosuppression in autoimmune diseases like rheumatoid arthritis .
Table 1: Comparison of Compound 3 and Leflunomide
Comparison with Other Isoxazolecarboxamide Derivatives
Several structurally related compounds highlight the importance of substituent variation:
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
- Structure: Features a thiophene ring at position 3 and diethylamino group on the phenyl ring.
- Synthesis : Multi-step process involving oxime formation and cycloaddition .
- Activity: No direct pharmacological data provided, but the thiophene group may alter electronic properties, influencing target binding or metabolic stability .
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-4-isoxazolecarboxamide
- Structure : Chlorophenyl and sulfamoylphenyl substituents.
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-4-isoxazolecarboxamide
- Structure : Nitro and methyl groups on the phenyl ring.
- Impact : The nitro group’s electron-withdrawing effects could modulate reactivity or metabolic pathways, though specific data are lacking .
Table 2: Structural Variations in Isoxazolecarboxamide Derivatives
Metabolic and Pharmacokinetic Insights
Biological Activity
3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide (referred to as "the compound") is a synthetic organic compound with significant potential in pharmacological applications, particularly in anti-inflammatory and anti-arthritic therapies. This article explores its biological activity, synthesis, metabolic pathways, and therapeutic implications.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both a carboxylic acid and an isoxazole moiety, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 314.22 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.22 g/mol |
| Density | 1.52 g/cm³ |
| Boiling Point | 396.2 °C |
| Flash Point | 193.4 °C |
Synthesis
The synthesis of the compound typically involves cycloaddition reactions, specifically the cycloaddition of carbethoxyformonitrile oxide to N-(4-(trifluoromethyl)phenyl)-3-pyrrolidino-2-butenamide, followed by hydrolysis. This method allows for the efficient formation of the isoxazole structure while maintaining high purity levels.
Anti-inflammatory Properties
Research indicates that the compound exhibits significant anti-inflammatory properties . It acts primarily as a prodrug, which is metabolized in vivo to yield active compounds that inhibit inflammatory pathways. In animal models, it has shown effective absorption and bioavailability, contributing to its therapeutic potential against conditions such as arthritis .
The compound's mechanism involves modulation of inflammatory responses through its metabolites, which interact with biological targets associated with inflammation. Studies have demonstrated that it reduces levels of pro-inflammatory cytokines and mediators, suggesting its utility in treating chronic inflammatory diseases .
Case Studies and Research Findings
- Animal Model Studies : In studies involving rats, the compound was administered orally and subsequently metabolized into active anti-inflammatory agents within 24 hours. Plasma concentrations were comparable to those achieved with established anti-inflammatory drugs .
- Comparative Studies : When compared to structurally similar compounds, such as 5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, the unique combination of functional groups in this compound enhances its solubility and bioactivity, making it a more effective candidate for therapeutic applications .
- In Vitro Studies : The compound has also been evaluated for its effects on cancer cell lines. The presence of the trifluoromethyl group has been shown to enhance anti-cancer activity in related isoxazole compounds, indicating potential applications beyond anti-inflammatory uses .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide?
Answer:
The synthesis typically involves multi-step routes, starting with the formation of the isoxazole core. For example, cyclocondensation of β-ketoesters with hydroxylamine can yield the 5-methylisoxazole-4-carboxylic acid intermediate . Subsequent coupling with 4-(trifluoromethyl)aniline via carbodiimide-mediated activation (e.g., EDC/HOBt) forms the carboxamide bond . Key considerations:
- Reaction Conditions : Use anhydrous solvents (e.g., DMF) to minimize hydrolysis of the trifluoromethyl group.
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
- Yield Optimization : Substituent positioning on the phenyl ring (para vs. meta) affects steric hindrance during coupling; para-substitution (as in the target compound) generally enhances efficiency .
Basic: What spectroscopic and analytical techniques are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Methyl groups (δ ~2.5 ppm) and trifluoromethyl protons (split into quartets due to coupling with fluorine) confirm substituents. Aromatic protons (δ ~7.5–8.0 ppm) validate the phenyl linkage .
- ¹³C NMR : Carboxylic acid (δ ~170 ppm) and amide carbonyl (δ ~165 ppm) distinguish functional groups .
- Mass Spectrometry (LC-MS) : Molecular ion [M+H]⁺ at m/z 270.21 confirms molecular weight .
- X-ray Crystallography : Resolves conformational preferences, such as the dihedral angle between isoxazole and phenyl rings (typically 15–25°) .
Advanced: How does the trifluoromethyl group influence the compound’s bioactivity and physicochemical properties?
Answer:
The -CF₃ group enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds .
- Target Binding : Electron-withdrawing effects modulate π-π stacking with aromatic residues in enzymes (e.g., COX-2 inhibition observed in isoxazole derivatives) .
Experimental Validation : - Docking Studies : Compare binding affinities of CF₃ vs. CH₃ analogs using molecular dynamics simulations.
- Solubility Assays : Measure logD values in PBS (pH 7.4) to correlate lipophilicity with cellular uptake .
Advanced: How can researchers address contradictions in reported bioactivity data across studies?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Compound Purity : HPLC purity thresholds (<95% vs. >98%) impact IC₅₀ values .
Resolution Strategies :
Standardized Protocols : Use validated assays (e.g., MTT for cytotoxicity) with internal controls.
Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Advanced: What strategies optimize the compound’s stability under physiological conditions?
Answer:
- pH Adjustments : Formulate with buffering agents (e.g., citrate, pH 5.0–6.5) to prevent carboxylic acid deprotonation and aggregation .
- Lyophilization : Enhances shelf-life by reducing hydrolytic degradation; reconstitute in DMSO for in vitro use .
- Protective Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) during in vivo studies to improve bioavailability .
Advanced: What computational tools are effective for predicting structure-activity relationships (SAR) of this compound?
Answer:
- QSAR Models : Utilize Schrödinger’s Maestro or MOE to correlate substituent electronic parameters (Hammett σ) with inhibitory potency .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
- ADMET Prediction : SwissADME or ADMETLab estimate absorption and toxicity profiles, guiding lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
